molecular formula C6H11NO2 B13916011 (2S,3R)-1,3-dimethylazetidine-2-carboxylic acid

(2S,3R)-1,3-dimethylazetidine-2-carboxylic acid

Cat. No.: B13916011
M. Wt: 129.16 g/mol
InChI Key: BCJSJTVMZBUSRL-UHNVWZDZSA-N
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Description

(2S,3R)-1,3-dimethylazetidine-2-carboxylic acid is a chiral, non-proteinogenic amino acid. Its unique structure, featuring a four-membered azetidine ring, makes it an interesting subject for research in various fields of chemistry and biology. The compound’s stereochemistry, denoted by the (2S,3R) configuration, indicates the specific spatial arrangement of its atoms, which is crucial for its reactivity and interaction with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-1,3-dimethylazetidine-2-carboxylic acid typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method is the asymmetric synthesis, which can be achieved through the use of chiral auxiliaries or catalysts. For example, the enantioselective reduction of a suitable precursor, such as a β-ketoester, can yield the desired chiral amino acid .

Industrial Production Methods

Industrial production of this compound may involve biocatalytic processes, where enzymes are used to catalyze the formation of the compound from simpler precursors. This method is advantageous due to its high specificity and environmentally friendly nature. Additionally, flow chemistry techniques, which involve continuous flow reactors, can be employed to enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-1,3-dimethylazetidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.

    Substitution: Nucleophilic substitution reactions can replace the carboxylic acid group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

(2S,3R)-1,3-dimethylazetidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which (2S,3R)-1,3-dimethylazetidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The pathways involved in these interactions are often complex and require detailed study to fully understand .

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-3-methylglutamate: Another chiral amino acid with similar structural features.

    (2S,3R)-3-alkylglutamates: A class of compounds with varying alkyl groups attached to the glutamate backbone.

Uniqueness

What sets (2S,3R)-1,3-dimethylazetidine-2-carboxylic acid apart from similar compounds is its four-membered azetidine ring, which imparts unique chemical and biological properties. This ring structure can influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in research and industrial applications .

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(2S,3R)-1,3-dimethylazetidine-2-carboxylic acid

InChI

InChI=1S/C6H11NO2/c1-4-3-7(2)5(4)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t4-,5+/m1/s1

InChI Key

BCJSJTVMZBUSRL-UHNVWZDZSA-N

Isomeric SMILES

C[C@@H]1CN([C@@H]1C(=O)O)C

Canonical SMILES

CC1CN(C1C(=O)O)C

Origin of Product

United States

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